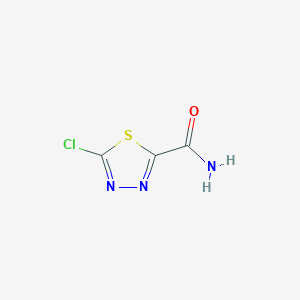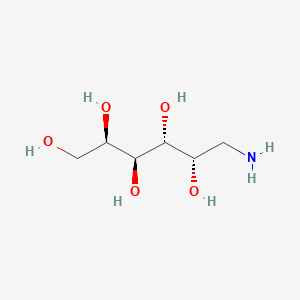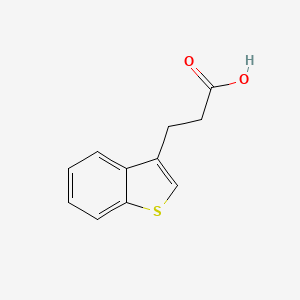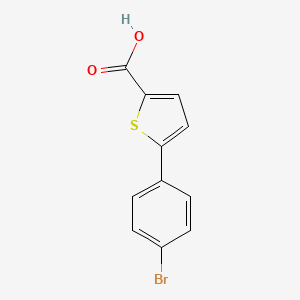
5-Chloro-1,3,4-thiadiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1,3,4-thiadiazole-2-carboxamide is a chemical compound with the CAS Number: 64837-52-1 . It has a molecular weight of 164.6 and its IUPAC name is 5-chloro-1H-1lambda3,3,4-thiadiazole-2-carboxamide .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole molecules has been reported in several studies . For instance, one study reported the synthesis of 1,3,4-thiadiazole molecules by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of 5-Chloro-1,3,4-thiadiazole-2-carboxamide has been analyzed using various spectroscopic techniques. The InChI code for the compound is 1S/C3H3ClN3OS/c4-3-7-6-2(9-3)1(5)8/h9H,(H2,5,8) .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole molecules have been studied . One study reported the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride to synthesize 1,3,4-thiadiazole molecules .Physical And Chemical Properties Analysis
5-Chloro-1,3,4-thiadiazole-2-carboxamide is a solid compound . It is stored at a temperature between 2-8°C .Scientific Research Applications
Antinociceptive Agents
1,3,4-Thiadiazole derivatives have been synthesized and investigated for their antinociceptive effects on nociceptive pathways of the nervous system . These compounds have shown effects against mechanical, thermal, and chemical stimuli, indicating both centrally and peripherally mediated antinociceptive activity .
Antibacterial Activity
New 1,3,4-thiadiazole derivatives have been synthesized and their antibacterial activity has been studied . These compounds have shown inhibitory effects on various bacteria strains such as Klebsiella pneumoniae, Staphylococcus hominis, Staphylococcus epidermidis, and alpha Streptococcus haemolyticus .
Anticancer Agents
The 2-amino-1,3,4-thiadiazole structure has emerged as a promising foundation for the development of anticancer agents . These compounds have shown antitumor properties in various in vitro and in vivo models and target a diverse range of molecular pathways .
Antifungal Activities
1,3,4-Thiadiazole derivatives have also been evaluated for their in vitro antifungal activities . The target compounds have shown inhibitory effects against fungi such as G. zeae, Botryosphaeria dothidea (B. dothidea), Phomopsis sp., P. infestans, and Thanatephorus cucumeris (T. cucumeris) .
DNA Binding
The interaction of 1,3,4-thiadiazole derivatives with calf thymus-DNA (CT-DNA) has been investigated . This study provides insights into the mechanism of DNA binding of these compounds .
Drug Discovery
The remarkable chemical characteristics and diverse pharmacological impacts of 1,3,4-Thiadiazole highlight its significant potential as a structural scaffold for the development of novel therapeutic substances .
Safety and Hazards
The safety data sheet for 5-Chloro-1,3,4-thiadiazole-2-carboxamide indicates that it is harmful in contact with skin and if inhaled . It is classified under Acute Toxicity (Dermal) Category 4, Acute Toxicity (Inhalation) Category 4, Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3, Acute Toxicity (Oral) Category 4, Skin Corrosion/Irritation Category 2, and Serious Eye Damage/Eye Irritation Category 2 .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It is known that 1,3,4-oxadiazole thioethers, which are structurally similar to this compound, have shown exciting antibacterial activities .
Biochemical Pathways
Thiazole derivatives have been found to interact with a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . Its water solubility at 25°C is estimated to be 1.481e+004 mg/L . These properties can impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-1,3,4-thiadiazole-2-carboxamide. For instance, the compound should be stored at a temperature between 2-8°C in an inert atmosphere for optimal stability . Additionally, exposure to the compound should be avoided, and protective clothing should be worn when there is a risk of exposure .
properties
IUPAC Name |
5-chloro-1,3,4-thiadiazole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN3OS/c4-3-7-6-2(9-3)1(5)8/h(H2,5,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGNUSRLIIGHBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)Cl)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20493117 |
Source


|
| Record name | 5-Chloro-1,3,4-thiadiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1,3,4-thiadiazole-2-carboxamide | |
CAS RN |
64837-52-1 |
Source


|
| Record name | 5-Chloro-1,3,4-thiadiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1280003.png)
![2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B1280005.png)






![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1280028.png)

